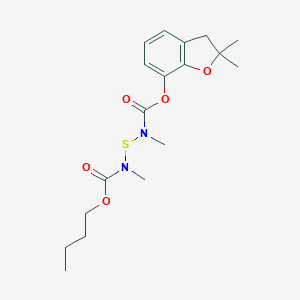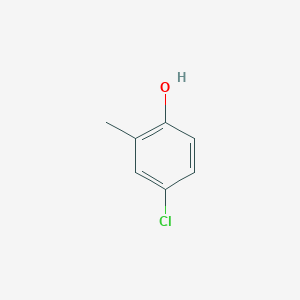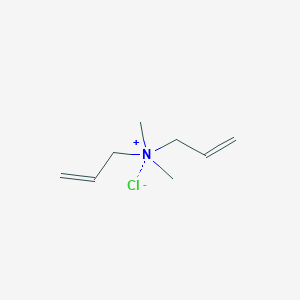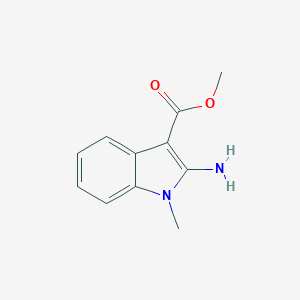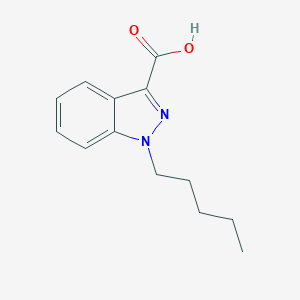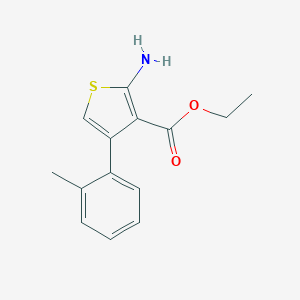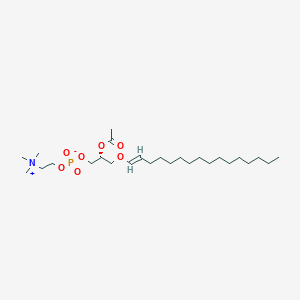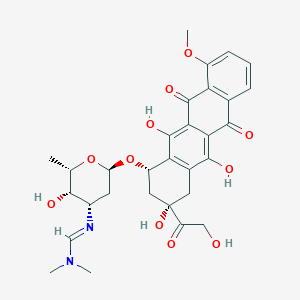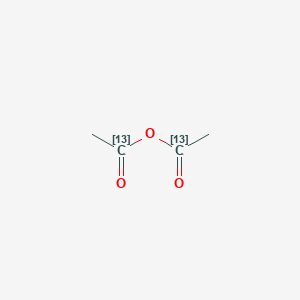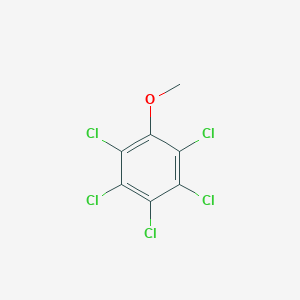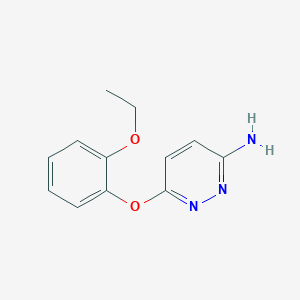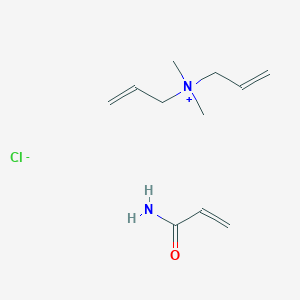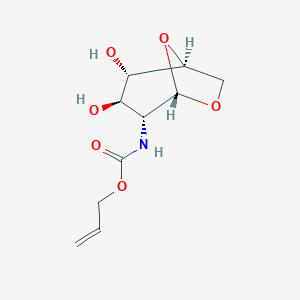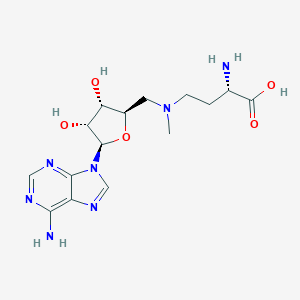
N(4)-Adenosyl-N(4)-methyl-2,4-diaminobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(4)-Adenosyl-N(4)-methyl-2,4-diaminobutanoic acid (SAMBA) is a naturally occurring compound that plays a significant role in several biochemical processes. SAMBA is a derivative of S-adenosylmethionine (SAM), which is an essential methyl donor in the human body. SAMBA is synthesized by bacteria and is found in various foods such as cheese, yogurt, and fermented soybeans. The compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Applications De Recherche Scientifique
Biosynthesis in Nature
- Neurotoxin Formation in Cyanobacteria : 2,4-DAB is found in cyanobacteria and is involved in the formation of neurotoxins. Its biosynthetic pathway in bacteria and some plants is well-documented, though not confirmed in cyanobacteria. This highlights its environmental significance as a potential neurotoxin source (Nunn & Codd, 2017).
Chemical Synthesis and Applications
- Synthesis of Azide-bearing N-mustard Analogues : Research shows the synthesis of azide-bearing N-mustard S-adenosyl-L-methionine (SAM) analogues from 2,4-diaminobutanoic acid, which are useful in studying DNA and protein methylation patterns (Mai & Comstock, 2011).
- Synthesis of Diaminobutanoic Acid Isomers : An efficient method for synthesizing all four N,N'-protected stereoisomers of 2,3-diaminobutanoic acid, a structurally related compound, has been developed. These isomers are found in several biologically active molecules and peptide antibiotics (Robinson et al., 2001).
Toxicological Studies
- Toxicity Studies in Zebrafish : Research on (S)-2,4-diaminobutanoic acid (DABA) using zebrafish models shows no overt toxicity at concentrations within an order of magnitude of those envisioned for its application. This suggests its potential safety in biocompatible materials (Ferraiuolo et al., 2019).
Biochemical Roles and Applications
- Role as a Biological Cofactor : S-adenosylmethionine (SAM), a derivative of 2,4-diaminobutanoic acid, acts as a major biological methyl donor in several enzymatic reactions. Its diverse roles include methylation, aminopropylation, and transsulfuration pathways in cellular biochemistry (Fontecave et al., 2004).
Extraterrestrial Chemistry
- Identification in Meteorites : Diamino acids, including 2,4-diaminobutanoic acid, have been identified in the Murchison meteorite. This suggests their potential role in prebiotic chemistry and the origins of life (Meierhenrich et al., 2004).
Enzymatic Studies
- Methyltransferase Enzyme Activities : Studies on the enzymatic activities involving 2,4-diaminobutanoic acid derivatives reveal their significant role in biochemical processes, such as DNA and protein methylation (Akhtar et al., 2018).
Biochemical Research
- Biochemical Synthesis and Transformations : Various research efforts focus on the biochemical transformations involving 2,4-diaminobutanoic acid, underlining its significance in metabolic pathways and enzymatic reactions (Werner et al., 2011; Stoner & Eisenberg, 1975; Bottiglieri, 2002; Nakamura et al., 1995; Tang et al., 2006; Shih et al., 1992; Han et al., 1998; Gangjee et al., 2000; Struck et al., 2012; Zhang et al., 2006; Leete et al., 1986; Kelley et al., 1990; Horning et al., 2016).
Propriétés
Numéro CAS |
111770-79-7 |
|---|---|
Nom du produit |
N(4)-Adenosyl-N(4)-methyl-2,4-diaminobutanoic acid |
Formule moléculaire |
C15H23N7O5 |
Poids moléculaire |
381.39 g/mol |
Nom IUPAC |
(2S)-2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylamino]butanoic acid |
InChI |
InChI=1S/C15H23N7O5/c1-21(3-2-7(16)15(25)26)4-8-10(23)11(24)14(27-8)22-6-20-9-12(17)18-5-19-13(9)22/h5-8,10-11,14,23-24H,2-4,16H2,1H3,(H,25,26)(H2,17,18,19)/t7-,8+,10+,11+,14+/m0/s1 |
Clé InChI |
JISVTSUBJCPLSV-TWBCTODHSA-N |
SMILES isomérique |
CN(CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
SMILES |
CN(CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
SMILES canonique |
CN(CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Autres numéros CAS |
111770-79-7 |
Synonymes |
AdoMDB N(4)-adenosyl-N(4)-methyl-2,4-diaminobutanoic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



